molecular formula C8H7BrFNO B230336 2-(2-Bromo-4-fluorophenyl)acetamide

2-(2-Bromo-4-fluorophenyl)acetamide

Cat. No. B230336
M. Wt: 232.05 g/mol
InChI Key: GEUWZXPDLYZIIR-UHFFFAOYSA-N
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Patent
US08063035B2

Procedure details

Combine (2-bromo-4-fluoro-phenyl)-acetyl chloride (3.5 g, 14 mmol), ammonium hydroxide (8.8 M in water, 50 mL, 0.45 mmol) and THF (10 mL) in a pressure vessel. Seal the vessel and stir the mixture overnight at RT. Dilute the mixture with chloroform-IPA (3:1, 100 mL). Wash the organic phase with aqueous saturated sodium chloride and water. Dry the mixture over sodium sulfate. Concentrate the solution in vacuo to give the title compound as a white solid (3.0 g, 93%). MS (ES) m/z 232/234 [M+1]+.
Name
(2-bromo-4-fluoro-phenyl)-acetyl chloride
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
chloroform IPA
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
93%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH2:9][C:10](Cl)=[O:11].[OH-].[NH4+:14].C1COCC1>C(Cl)(Cl)Cl.CC(O)C>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH2:9][C:10]([NH2:14])=[O:11] |f:1.2,4.5|

Inputs

Step One
Name
(2-bromo-4-fluoro-phenyl)-acetyl chloride
Quantity
3.5 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)CC(=O)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
chloroform IPA
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl.CC(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir the mixture overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Seal the vessel
WASH
Type
WASH
Details
Wash the organic phase with aqueous saturated sodium chloride and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the mixture over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the solution in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)F)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 2872.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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